![molecular formula C18H12FN3O2 B7691416 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline](/img/structure/B7691416.png)
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline is a complex organic compound that belongs to the class of oxadiazoles and quinolines This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a methoxyquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable hydrazide with a fluorophenyl-substituted nitrile oxide to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. These methods often involve the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]quinoline
Uniqueness
Compared to similar compounds, 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline stands out due to its unique combination of the oxadiazole and methoxyquinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-23-17-13(10-11-6-2-5-9-15(11)20-17)16-21-18(24-22-16)12-7-3-4-8-14(12)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKWEUQCAAIGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
![1-benzoyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7691340.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7691349.png)
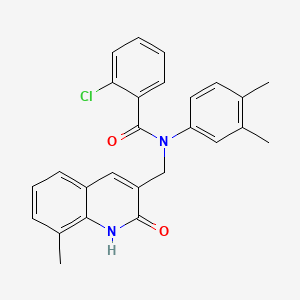
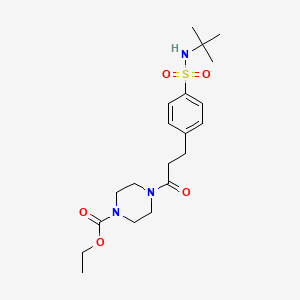
![N-benzyl-N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B7691396.png)
![N-(2,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7691403.png)
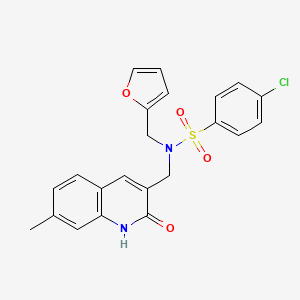
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)
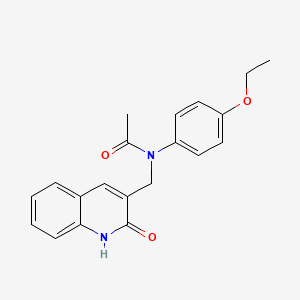
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide](/img/structure/B7691431.png)
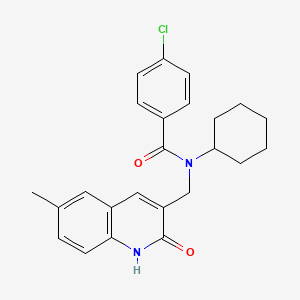
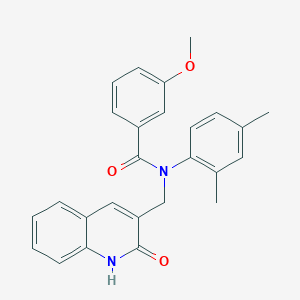
![(5E)-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7691441.png)
